1,3-Dimethyl-5-phenylbarbituric acid

Description

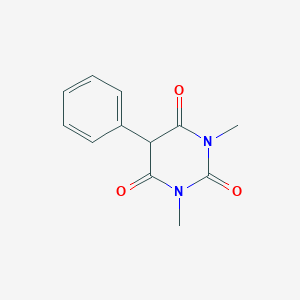

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-13-10(15)9(8-6-4-3-5-7-8)11(16)14(2)12(13)17/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFMJBRXTRUGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995067 | |

| Record name | 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7391-66-4 | |

| Record name | 1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 1,3-dimethyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007391664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7391-66-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-5-phenylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of the Barbituric Acid Scaffold in Organic Synthesis

The story of the barbituric acid scaffold begins in 1864 with its first synthesis by German chemist Adolf von Baeyer. wikipedia.orgmdpi.comirapa.org He reportedly named the compound after Saint Barbara, discovered on her feast day. irapa.org The initial synthesis was achieved by the condensation of urea (B33335) and malonic acid. mdpi.comirapa.org This discovery laid the foundation for a vast new area of organic chemistry.

The barbituric acid structure, chemically known as pyrimidine-2,4,6(1H,3H,5H)-trione, is a versatile heterocyclic scaffold. benthamdirect.com Its significance in organic synthesis stems from the reactivity of the methylene (B1212753) group at the C5 position, which is flanked by two carbonyl groups, making its protons acidic and amenable to a variety of chemical reactions. benthamdirect.com This reactivity has been exploited in numerous classical organic reactions, including the Knoevenagel condensation, to form a wide range of C5-substituted derivatives. mdpi.com

Over the decades, this scaffold has become a cornerstone in the synthesis of thousands of compounds. wikipedia.org Its derivatives, collectively known as barbiturates, have historically been a major class of central nervous system depressants. mdpi.com Beyond pharmacology, the barbituric acid moiety is a crucial building block for creating dyes, polymers, and complex heterocyclic systems in materials science and synthetic chemistry. irapa.orgbenthamdirect.com

The Distinct Role of 1,3 Dimethyl 5 Phenylbarbituric Acid Derivatives in Modern Chemical Science

The presence of the N,N'-dimethyl and C5-phenyl substitutions imparts specific properties to 1,3-Dimethyl-5-phenylbarbituric acid, making it and its derivatives valuable in modern chemical research. The methyl groups on the nitrogen atoms prevent the amido-imidol tautomerism often seen in the parent barbituric acid, which can simplify reaction pathways and improve reaction rates. gatech.edu

Derivatives of this compound are instrumental as precursors in the synthesis of novel, complex molecules. For instance, it is used in Michael addition–halogenation–intramolecular ring-closing (MHIRC) reactions to create unique spiro compounds, such as spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] derivatives. mdpi.com In this process, the 1,3-dimethylbarbituric acid anion acts as a nucleophile, attacking an α,β-unsaturated compound, leading to the formation of intricate heterocyclic systems. mdpi.com

Furthermore, research has demonstrated the utility of its derivatives in probing biological pathways. A notable example is the development of 5-(1-acetyl-5-phenylpyrazolidin-3-ylidene)-1,3-dimethylbarbituric acid (PyrzA), which functions as a Hypoxia-Inducible Factor (HIF) activator. nih.gov By improving the lipophilicity of this derivative, researchers were able to enhance its efficacy, demonstrating the scaffold's tunability for developing potential therapeutic agents. nih.gov The core structure is also used as a starting material in domino Michael-oxa-Michael addition reactions, catalyzed by organocatalysts, to produce complex architectures with high stereoselectivity. mdpi.com

Overview of Key Academic Research Directions for 1,3 Dimethyl 5 Phenylbarbituric Acid

Established Synthetic Pathways to this compound

The primary and most established method for synthesizing this compound involves the condensation of a phenylmalonic acid derivative with 1,3-dimethylurea (B165225). This approach is a variation of the classic barbituric acid synthesis.

Synthesis from Phenylmalonic Acid Derivatives

The synthesis of this compound is typically achieved through the condensation reaction between a dialkyl phenylmalonate, such as diethyl phenylmalonate, and 1,3-dimethylurea. archive.orgprepchem.com This reaction is generally carried out in the presence of a strong base, which acts as a catalyst. Sodium ethoxide is a commonly used catalyst for this transformation. slideshare.net

The reaction mechanism involves the deprotonation of 1,3-dimethylurea by the strong base, followed by its nucleophilic attack on one of the carbonyl carbons of the diethyl phenylmalonate. Subsequent intramolecular cyclization and elimination of two molecules of ethanol (B145695) lead to the formation of the sodium salt of this compound. Acidification of the reaction mixture then yields the final product.

Table 1: Synthesis of this compound from Diethyl Phenylmalonate

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Diethyl Phenylmalonate | 1,3-Dimethylurea | Sodium Ethoxide | This compound |

Optimization and Improvement of Synthetic Routes

Efforts to optimize the synthesis of barbituric acid derivatives have focused on improving reaction yields and simplifying the process. One approach involves using higher boiling point alcohols as solvents, along with their corresponding sodium alkoxides as catalysts. google.com This modification can reduce reaction times without the need for high-pressure conditions. google.com For instance, using butanol and sodium butylate (B1668116) can lead to a more efficient synthesis. google.com

Another optimization strategy involves the use of solvent-free conditions with a solid acid catalyst, which aligns with the principles of green chemistry. nih.gov While this has been demonstrated for Biginelli-like reactions to produce related spiro-compounds, the concept of using heterogeneous catalysts and solvent-free conditions could potentially be applied to improve the synthesis of this compound.

Functionalization and Derivatization Strategies at the C-5 Position of the Pyrimidine (B1678525) Ring

The C-5 position of the this compound ring is a key site for chemical modification, allowing for the introduction of various functional groups and the synthesis of a diverse range of derivatives.

Halogenation Reactions: Synthesis of 5-Bromo-1,3-dimethyl-5-phenylbarbituric Acid

The C-5 hydrogen of this compound can be readily substituted with a halogen, most commonly bromine. The synthesis of 5-bromo-1,3-dimethyl-5-phenylbarbituric acid is typically achieved by treating the parent compound with a brominating agent. google.com N-Bromosuccinimide (NBS) is an effective and commonly used reagent for this purpose, often used in a suitable organic solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic substitution mechanism where the enol form of the barbituric acid attacks the electrophilic bromine of the NBS. masterorganicchemistry.com

Table 2: Halogenation of this compound

| Starting Material | Reagent | Product |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-1,3-dimethyl-5-phenylbarbituric acid |

Nucleophilic Substitution Reactions and Mechanism Elucidation

The bromine atom at the C-5 position in 5-bromo-1,3-dimethyl-5-phenylbarbituric acid is a good leaving group, making this compound a versatile precursor for various nucleophilic substitution reactions.

5-Bromo-1,3-dimethyl-5-phenylbarbituric acid readily reacts with a variety of primary and secondary amines to yield 5-amino-substituted derivatives. google.com These reactions typically proceed rapidly. google.com The product of this reaction is often referred to as an adduct. However, the reaction's success can be influenced by the steric hindrance of the amine. For example, highly hindered amines like 2,2,6,6-tetramethylpiperidine (B32323) have been found to not react. google.com In such cases, if the reaction is attempted in a nucleophilic solvent like methanol, a solvent-adduct, such as 5-methoxy-5-phenylbarbituric acid, may be formed instead. google.com

The general mechanism for the amination reaction is believed to be a direct nucleophilic substitution. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic C-5 carbon of the barbituric acid ring. This attack leads to the displacement of the bromide ion as the leaving group, resulting in the formation of a new carbon-nitrogen bond.

Reactions with Diverse Nucleophiles (e.g., thiourea, cyanide)

The reactivity of 1,3-dimethylbarbituric acid derivatives allows for nucleophilic substitution, a key process for introducing diverse functional groups. For instance, the pyridinium adduct of 1,3-dimethyl-5-methylenebarbituric acid serves as an excellent precursor for these transformations. psu.edu The pyridinium moiety can be readily displaced by a variety of nucleophiles.

Notable examples include reactions with cyanide and thiourea. The reaction with cyanide anions leads to the introduction of a cyano group at the C-5 position. psu.edu Thiourea and its derivatives, which are rich in nucleophilic nitrogen and sulfur atoms, can also participate in these reactions. nih.gov These reactions typically proceed under mild conditions, highlighting the utility of the pyridinium adduct as a versatile intermediate for synthesizing new derivatives of 1,3-dimethylbarbituric acid. psu.edu

In a related context, 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid, synthesized from 1,3-dimethylbarbituric acid, carbon disulfide, and methyl iodide, reacts with aqueous ammonia (B1221849). researchgate.netznaturforsch.com This reaction results in the substitution of one thiomethyl group to form 5-amino(thiomethyl)methylene-1,3-dimethylbarbituric acid. researchgate.netznaturforsch.com

Formation of 1,3-Dimethyl-5-methoxy-5-phenylbarbituric Acid

The synthesis of 1,3-Dimethyl-5-methoxy-5-phenylbarbituric acid can be achieved through the reaction of 1,3-dimethyl-5-bromo-5-phenylbarbituric acid with methanol. gatech.edu This reaction occurs when a sterically hindered amine, such as 2,2,6,6-tetramethylpiperidine, which fails to act as a nucleophile, is present in methanol. The solvent itself, methanol, acts as the nucleophile, displacing the bromine atom to yield the methoxy (B1213986) derivative. gatech.edu This highlights a case where the solvent participates directly in the reaction, leading to the formation of a new C-O bond at the C-5 position.

Condensation Reactions at the C-5 Position

The active methylene group at the C-5 position of 1,3-dimethylbarbituric acid is a key site for condensation reactions, particularly the Knoevenagel condensation.

Knoevenagel Condensation with Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to form a C=C double bond. sigmaaldrich.comwikipedia.org 1,3-Dimethylbarbituric acid readily participates in this reaction with various aldehydes and ketones in the presence of a basic catalyst. thermofisher.comyoutube.com This reaction is a fundamental method for synthesizing 5-ylidene derivatives of 1,3-dimethylbarbituric acid. researchgate.net The reaction is typically catalyzed by weak bases like piperidine (B6355638). wikipedia.org

For example, the condensation of 1,3-dimethylbarbituric acid with 2-methoxybenzaldehyde (B41997) in ethanol using piperidine as a base yields an enone, which is a charge transfer complex molecule. wikipedia.org The reaction of 1,3-dimethylbarbituric acid with aryl aldehydes is a key step in multi-component reactions for synthesizing more complex heterocyclic systems. researchgate.net

Synthesis of Trioxopyrimidine-Based Chalconoid Derivatives

While direct synthesis of chalconoid derivatives from this compound is not explicitly detailed, the principles of the Knoevenagel condensation are fundamental to the synthesis of chalcone-like structures. Chalcones are α,β-unsaturated ketones, and the Knoevenagel condensation of 1,3-dimethylbarbituric acid with aromatic aldehydes results in products that share this structural motif. These condensation products are important intermediates in the synthesis of various heterocyclic compounds.

Formation of Pyrazole-Fused Pyrimidine Compounds

1,3-Dimethylbarbituric acid is a crucial building block in the synthesis of pyrazole-fused pyrimidine systems. mdpi.comnih.gov These complex heterocyclic structures are often assembled through multi-component reactions. One such strategy involves the reaction of 1,3-dimethylbarbituric acid, an aldehyde, an aminopyrazole, and a source of ammonia (like ammonium (B1175870) acetate). mdpi.com This one-pot synthesis leads to the formation of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. mdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by a series of cyclization and dehydration steps to construct the fused ring system. Various catalysts, including nano-ZnO and L-proline, have been employed to facilitate this transformation in water. mdpi.com

Cycloaddition Reactions and Formation of Fused Heterocycles

1,3-Dimethylbarbituric acid and its derivatives can undergo cycloaddition reactions to form spiro and fused heterocyclic systems. libretexts.org For instance, the reaction of 4-benzylidene-3-phenylisoxazol-5(4H)-one with 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate (B1210297) proceeds via a Michael addition-halogenation-intramolecular ring-closing (MHIRC) mechanism. mdpi.com This leads to the formation of a novel spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] derivative. mdpi.com

Furthermore, the reaction of (thio)barbituric acids with cyanogen (B1215507) bromide and aldehydes can lead to spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine] derivatives. researchgate.net These reactions showcase the ability of the barbiturate (B1230296) ring to participate in complex cascade reactions, resulting in the formation of intricate polycyclic structures.

Table of Reaction Products

| Starting Material | Reagent(s) | Product | Reaction Type |

| Pyridinium adduct of 1,3-dimethyl-5-methylenebarbituric acid | Cyanide anion | 5-Cyano-1,3-dimethylbarbituric acid derivative | Nucleophilic Substitution |

| 1,3-Dimethyl-5-bromo-5-phenylbarbituric acid | Methanol | 1,3-Dimethyl-5-methoxy-5-phenylbarbituric acid | Nucleophilic Substitution |

| 1,3-Dimethylbarbituric acid | Aromatic aldehyde | 5-Ylidene-1,3-dimethylbarbituric acid | Knoevenagel Condensation |

| 1,3-Dimethylbarbituric acid, Aldehyde, Aminopyrazole, Ammonium acetate | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione | Multi-component/Condensation | |

| 4-Benzylidene-3-phenylisoxazol-5(4H)-one, 1,3-Dimethylbarbituric acid | N-bromosuccinimide, Sodium acetate | Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] derivative | Cycloaddition |

[4+2] Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. masterorganicchemistry.commdpi.com This reaction involves a conjugated diene and a dienophile. masterorganicchemistry.comyoutube.com For the reaction to proceed efficiently, the diene must be in the s-cis conformation, and the dienophile is typically rendered electron-poor by an electron-withdrawing group. masterorganicchemistry.comlibretexts.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org

Derivatives of 1,3-dimethylbarbituric acid can participate in these reactions. For instance, an enantioselective synthesis of isochromene pyrimidinedione derivatives, which possess five stereocenters, can be achieved through a one-pot Michael-Knoevenagel condensation followed by an inverse-electron-demand hetero-Diels-Alder reaction involving 1,3-dimethylbarbituric acid. sigmaaldrich.com Furthermore, the reaction of 1,3-dimethylbarbituric acid with 2-(1-alkynyl)-2-alken-1-ones can lead to chiral pyrano[2,3-d]pyrimidines through a [3+3] annulation, a process that proceeds via a Michael-oxa-Michael sequence. researchgate.net

Synthesis of Spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine] Pentaones

A novel class of heterocyclic compounds, 5-aryl-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]2,2',4,4',6'(3H,3'H,5H)-pentaones, can be synthesized in a one-pot reaction. nih.govkoreascience.kr This reaction involves barbituric acid or its derivatives, such as 1,3-dimethylbarbituric acid, cyanogen bromide, and various aldehydes in the presence of triethylamine. nih.gov The resulting spiro compounds are dimeric forms of barbiturates. nih.govkoreascience.kr An alternative route utilizes L-(+)-tartaric acid as a catalyst. koreascience.kr The structure of these complex molecules has been confirmed through various analytical techniques, including X-ray crystallography. nih.gov

Another approach to spiro compounds involves the Michael-initiated ring closure (MIRC) reaction. mdpi.com For example, the reaction of 4-benzylidene-3-phenylisoxazol-5(4H)-one with 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate yields a novel spiro[furo[2,3-d]pyrimidine-6,4'-isoxazole] derivative. mdpi.com

Preparation of Tetrazoline-Containing Barbituric Acid Derivatives

Barbituric acid derivatives containing a tetrazole ring can be synthesized through "click" polymerization. proquest.com This involves the reaction of diazido and dinitrile derivatives of barbiturates. proquest.com The resulting polymers have shown high thermal stability. proquest.com Generally, tetrazole derivatives can be prepared by reacting nitriles with organic azides. google.com

Reactivity of 1,3-Dimethyl-5-methylidenebarbituric Acid Dimer

The dimer of 1,3-dimethyl-5-methylidenebarbituric acid is a key intermediate in various chemical transformations. The pyridinium adduct of 1,3-dimethyl-5-methylenebarbituric acid is particularly reactive and can undergo nucleophilic substitution. psu.edu

Ring-Opening Reactions via Nucleophile Attack

The pyridinium fragment in the zwitterionic pyridinium adduct of 1,3-dimethyl-5-methylenebarbituric acid is susceptible to substitution by various nucleophiles. psu.edu Nucleophiles such as cyanide, barbiturate anions, and sulfide (B99878) anions can readily displace the pyridinium group, leading to the formation of new derivatives of 1,3-dimethylbarbituric acid. psu.edu

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy. mdpi.comresearchgate.net Derivatives of 1,3-dimethylbarbituric acid are frequently used in MCRs to generate a diverse range of heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net

One common application is the synthesis of pyrano[2,3-d]pyrimidine scaffolds. researchgate.netacs.org This can be achieved through a Knoevenagel-Michael tandem cyclocondensation reaction of 1,3-dimethylbarbituric acid, malononitrile, and various aryl aldehydes. researchgate.net Another MCR involves the reaction of aromatic aldehydes, 3,4-methylenedioxyphenol, and 1,3-dimethylbarbituric acid to produce chromeno[d]pyrimidinediones. researchgate.net Furthermore, a four-component tandem Knoevenagel–Michael reaction of arylaldehydes, N,N′-dimethylbarbituric acid, malononitrile, and morpholine (B109124) leads to a novel substituted unsymmetrical ionic scaffold. researchgate.net

Table 1: Examples of Multicomponent Reactions Involving 1,3-Dimethylbarbituric Acid

| Reactants | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|

| 1,3-Dimethylbarbituric acid, malononitrile, aryl aldehydes | Microwave irradiation, solid state, catalyst-free | Pyrano[2,3-d]pyrimidines | researchgate.net |

| 1,3-Dimethylbarbituric acid, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, benzaldehydes | Copper immobilized on modified LDHs | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-diones | acs.org |

| 1,3-Dimethylbarbituric acid, benzylidene malononitrile | Magnetized deionized water, catalyst-free | Pyrano-fused pyrimidine derivative | mdpi.com |

| Arylaldehydes, N,N′-dimethylbarbituric acid, malononitrile, morpholine | Ambient temperature, various solvents | Substituted unsymmetrical ionic scaffold | researchgate.net |

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of barbituric acid derivatives. mdpi.comresearchgate.net

Key green chemistry approaches in this context include:

Catalyst-free reactions: The synthesis of pyrano[2,3-d]pyrimidine scaffolds can be achieved without a catalyst, utilizing environmentally friendly polyfluorinated alcohol as a reusable medium. researchgate.net

Use of green solvents: Water and aqueous ethanol are employed as solvents in several synthetic procedures, such as in the Knoevenagel-Michael cyclocondensation for pyrano[2,3-d]pyrimidines and in the synthesis of chromeno-pyrimidine derivatives. researchgate.netresearchgate.net

Microwave-assisted synthesis: Microwave heating has been used for the solvent-free, one-pot synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. researchgate.net

Use of reusable catalysts: Copper chromite nanoparticles have been shown to be an effective and reusable catalyst for the synthesis of xanthenone and chromenopyrimidinedione derivatives under ultrasonic irradiation. researchgate.net Gold nanoparticles have also been utilized as a catalyst for the synthesis of 1,3-dimethyl-5-benzylidenebarbituric acid derivatives. asianpubs.org

Solvent-Free Reaction Conditions

The initial Knoevenagel condensation can be efficiently conducted under solvent-free conditions, often by grinding the reactants together, a technique known as mechanochemistry. This method promotes the reaction through the mechanical energy supplied by grinding, which can lead to high yields in shorter reaction times compared to conventional solvent-based methods.

For the synthesis of the intermediate, 5-benzylidene-1,3-dimethylbarbituric acid, 1,3-dimethylbarbituric acid and benzaldehyde (B42025) are combined in the presence of a catalyst. The reaction proceeds by grinding the solid reactants at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the solid product can be purified by simple washing with water and recrystallization.

The subsequent reduction of the 5-benzylidene intermediate to this compound can also be explored under solvent-free conditions. A potential method involves the use of a solid-supported reducing agent and mechanical grinding to facilitate the reaction.

Table 1: Representative Data for Solvent-Free Synthesis of 5-Benzylidene-1,3-dimethylbarbituric Acid

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time (min) | Yield (%) |

| 1,3-Dimethylbarbituric Acid | Benzaldehyde | Basic Alumina (B75360) | 10 - 15 | ~90 |

| 1,3-Dimethylbarbituric Acid | Benzaldehyde | Montmorillonite K-10 | 15 - 20 | ~85 |

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave energy can efficiently drive the Knoevenagel condensation and the subsequent reduction step.

In a typical microwave-assisted Knoevenagel condensation, 1,3-dimethylbarbituric acid and benzaldehyde are mixed, often with a solid support like basic alumina which can also act as a catalyst, and irradiated in a microwave reactor. google.com The absence of a bulk solvent makes this a green and efficient method. google.com The reaction is typically complete within a few minutes, yielding the 5-benzylidene-1,3-dimethylbarbituric acid intermediate.

For the reduction of the intermediate, microwave-assisted methods can also be employed. For instance, catalytic transfer hydrogenation using a suitable hydrogen donor in the presence of a catalyst under microwave irradiation could be an effective and rapid method for converting the 5-benzylidene group to a benzyl (B1604629) group, thus forming this compound.

Table 2: Representative Data for Microwave-Assisted Synthesis of 5-Benzylidene-1,3-dimethylbarbituric Acid

| Reactant 1 | Reactant 2 | Catalyst/Support | Power (W) | Time (min) | Yield (%) |

| 1,3-Dimethylbarbituric Acid | Benzaldehyde | Basic Alumina | 300 | 3 - 5 | >95 |

| 1,3-Dimethylbarbituric Acid | Benzaldehyde | None (Neat) | 450 | 2 - 4 | ~92 |

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Elucidation of Mechanistic Pathways for Key Transformations

Understanding the step-by-step processes of reactions involving this compound is crucial for controlling reaction outcomes and synthesizing novel derivatives.

The C-5 position of the this compound ring is a key site for reactivity. When this position is substituted with a good leaving group, such as a bromine atom, it becomes an electrophilic center susceptible to nucleophilic attack. The derivative, 5-bromo-1,3-dimethyl-5-phenylbarbituric acid, serves as a valuable substrate for studying these substitution reactions.

Research has shown that this brominated compound readily reacts with various nucleophiles. For instance, its reaction with amines proceeds rapidly, highlighting the lability of the C-Br bond. gatech.edu The mechanism of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. One proposed pathway involves the generation of a bromonium ion and a barbiturate anion. gatech.edu However, in many cases, a direct displacement of the bromide ion by the nucleophile, consistent with an SN2 or related mechanism, is observed. A clear example is the reaction with methanol, which yields 5-methoxy-1,3-dimethyl-5-phenylbarbituric acid, demonstrating a straightforward nucleophilic substitution. gatech.edu

The general scheme for this substitution is as follows: Nucleophile- + 5-bromo-1,3-dimethyl-5-phenylbarbituric acid → 5-Nu-1,3-dimethyl-5-phenylbarbituric acid + Br-

The regioselectivity of such reactions is high, with the softer electrophilic carbon at the C-5 position preferentially reacting with soft nucleophiles like sulfur-based compounds. nih.gov

While many reactions of barbiturates proceed through stepwise ionic mechanisms, certain complex transformations may involve concerted steps. A notable example is the Michael addition–halogenation–intramolecular ring-closing (MHIRC) reaction. mdpi.com In a specific study, 1,3-dimethylbarbituric acid was reacted with 4-benzylidene-3-phenylisoxazol-5(4H)-one in the presence of N-bromosuccinimide (NBS). mdpi.com

The proposed mechanism for this multi-step transformation is outlined below:

Deprotonation: The C-5 proton of 1,3-dimethylbarbituric acid is abstracted by a base, forming a nucleophilic carbanion.

Michael Addition: The carbanion attacks the β-carbon of the α,β-unsaturated isoxazolone.

Halogenation: The resulting intermediate is halogenated at the C-5 position by NBS.

Intramolecular Cyclization: Following a second deprotonation, an intramolecular O-attack from a hydroxyl group onto the electrophilic, bromine-bearing C-5 carbon occurs, forming a new spirocyclic furan (B31954) ring. mdpi.com

The final ring-closing step, an intramolecular nucleophilic substitution, is a key transformation that can be viewed as a concerted process where the bond formation and bond breaking (C-Br) occur in a highly coordinated fashion, driven by the proximity of the reacting groups within the intermediate molecule.

Factors Influencing Reactivity and Selectivity

The outcome of reactions involving this compound and its derivatives is finely tuned by a balance of electronic and steric effects.

The presence of methyl groups at the N-1 and N-3 positions has a profound electronic effect on the reactivity of the barbiturate ring. Unlike unsubstituted or mono-N-substituted barbituric acids, 1,3-dimethylbarbituric acid cannot form an amido-imidol tautomer. gatech.edu This structural rigidity prevents the formation of salts with amines at the nitrogen positions and enhances the reactivity at the C-5 position. gatech.edu

The N-methylation influences the acidity of the C-5 proton, making it susceptible to deprotonation to form a resonance-stabilized carbanion. mdpi.com This carbanion is a potent nucleophile, readily participating in reactions like Michael additions. Therefore, N-alkylation channels the nucleophilic character of the molecule towards the C-5 carbon, a critical factor in its synthetic utility.

This effect is clearly demonstrated in reactions of 5-bromo-1,3-dimethyl-5-phenylbarbituric acid. While it reacts with many primary and secondary amines, it fails to react with the sterically hindered amine 2,2,6,6-tetramethylpiperidine. gatech.edu The bulky methyl groups surrounding the nitrogen atom of the amine prevent it from approaching the electrophilic C-5 carbon, thus inhibiting the nucleophilic substitution reaction. gatech.eduwikipedia.org

| Nucleophile | Steric Profile | Reaction with 5-bromo-1,3-dimethyl-5-phenylbarbituric acid | Reference |

|---|---|---|---|

| Methanol | Low | Successful substitution, forms 5-methoxy derivative | gatech.edu |

| Various primary/secondary amines | Moderate | Successful substitution | gatech.edu |

| 2,2,6,6-tetramethylpiperidine | High (Hindered) | No reaction observed | gatech.edu |

The methylene group (CH₂) at the C-5 position of 1,3-dimethylbarbituric acid (before substitution with the phenyl group) is notably acidic. This acidity is a cornerstone of its reactivity. The two adjacent carbonyl groups on the pyrimidine ring are powerful electron-withdrawing groups. They effectively stabilize the negative charge that develops on the C-5 carbon upon deprotonation, forming a resonance-stabilized carbanion or enolate. mdpi.com

The pKa of this C-5 proton is low enough for it to be abstracted by relatively mild bases. mdpi.com This facile deprotonation is the critical first step in many syntheses, including Knoevenagel condensations and Michael additions. mdpi.com For example, the reaction of solid 1,3-dimethylbarbituric acid with amine vapors leads to the formation of barbiturate salts, a direct result of proton transfer from the acidic C-5 position to the basic amine. researchgate.net The acidity of this site is thus a direct determinant of the compound's ability to act as a nucleophile in a wide range of carbon-carbon bond-forming reactions.

Electrophilicity Parameters of Barbituric Acid Derivatives

The electrophilicity of 5-benzylidene-1,3-dimethylbarbituric acids has been systematically investigated to quantify their reactivity. The kinetics of the reactions between these derivatives and various acceptor-stabilized carbanions were studied in dimethyl sulfoxide (B87167) (DMSO) at 20°C. nih.govfigshare.com The second-order rate constants obtained from these experiments were used to determine the electrophilicity parameters (E) according to the linear free energy relationship: log k (20 °C) = s(N + E), where s is the nucleophile-specific sensitivity parameter and N is the nucleophilicity parameter. figshare.com

The electrophilicity parameters for a series of 5-benzylidene-1,3-dimethylbarbituric acids are comparable in magnitude to those of similarly substituted benzylidenemalononitriles. figshare.commdpi.com This indicates that these barbituric acid derivatives are potent electrophiles. mdpi.com The electrophilicity can be modulated by substituents on the benzylidene ring. Furthermore, substituting the C=O group at the 2-position with a C=S group to form a thiobarbiturate derivative enhances the electrophilic character. mdpi.com This increased electrophilicity in 5-benzylidene-1,3-dimethylthiobarbituric acid is attributed to the greater positive polarization of the nitrogen atoms in the thiobarbiturate ring compared to the oxygen analogue. mdpi.com

A comparison of the ¹H and ¹³C NMR spectra for a series of 5-benzylidene-N,N'-dimethylbarbituric acids showed that variations in the chemical shifts of different atoms correlated with theoretically calculated electrophilicities. researchgate.net

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed structural features of 1,3-dimethyl-5-phenylbarbituric acid and its derivatives.

Determination of Atomic and Crystalline Structures

The molecular structure of this compound has been determined through single-crystal X-ray diffraction. This analysis confirms the presence of a barbiturate (B1230296) ring with methyl groups at the N1 and N3 positions and a phenyl group at the C5 position.

In a related compound, 5-acetyl-1,3-dimethyl barbituric acid, single crystal X-ray analysis revealed a monoclinic crystal system. researchgate.net The stability of its crystal structure is attributed to π–π interactions between the rings of adjacent molecules. researchgate.net Similarly, the crystal structure of dimethyl ammonium (B1175870) 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate is stabilized by intermolecular N-H…O and C-H…O hydrogen bonds, forming a three-dimensional network, with C-H...π interactions also present.

For a hybrid of barbituric acid and cyclohexanedione, X-ray crystallography confirmed the molecular structure resulting from a one-pot multi-component reaction. researchgate.net In another case, the structure of 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt was determined, revealing a monoclinic crystal system with two types of hydrogen bonds contributing to its stability. mdpi.com

Analysis of Unit Cell Parameters and Space Group Symmetry

The crystal structure of 1,3-dimethylbarbituric acid has been reported to be orthorhombic with the space group Fdd2. researchgate.net The unit cell parameters were determined as a = 15.642(3) Å, b = 29.006(6) Å, and c = 6.556(1) Å, with Z = 16. researchgate.net

In a derivative, 1,3-dimethyl-5-(dimethylaminochloromethylene) barbituric acid, the crystal system is monoclinic with the space group P12i/nl. researchgate.net The unit cell parameters for this compound are a = 13.195(8) Å, b = 8.408(5) Å, c = 10.199(7) Å, and β = 108.47(2)°. researchgate.net

Another related compound, dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate, crystallizes in a monoclinic system with the space group p21/n. Its unit cell parameters are a=11.5729 (15) Е, b=8.6857(11) Е, and c=16.701(2) Е, with Z=4. The crystal structure of 5-acetyl-1,3-dimethyl barbituric acid belongs to the monoclinic system with the space group P 21/c, and its unit cell parameters are a = 8.6056 (3) Å, b = 9.1602 (3) Å, c = 11.9601 (4) Å, and β = 109.410 (3)°. researchgate.net

The salt 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium was found to crystallize in the monoclinic space group P21/c with unit cell parameters a = 15.3678 (9) Å, b = 12.2710 (7) Å, c = 21.8514 (13) Å, and β = 109.867 (2)°. mdpi.com

| Compound | Crystal System | Space Group | Unit Cell Parameters | Z |

|---|---|---|---|---|

| 1,3-dimethylbarbituric acid researchgate.net | Orthorhombic | Fdd2 | a = 15.642(3) Å, b = 29.006(6) Å, c = 6.556(1) Å | 16 |

| 1,3-dimethyl-5-(dimethylaminochloromethylene) barbituric acid researchgate.net | Monoclinic | P12i/nl | a = 13.195(8) Å, b = 8.408(5) Å, c = 10.199(7) Å, β = 108.47(2)° | 4 |

| Dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate | Monoclinic | p21/n | a=11.5729 (15) Е, b=8.6857(11) Е, c=16.701(2) Е | 4 |

| 5-acetyl-1,3-dimethyl barbituric acid researchgate.net | Monoclinic | P 21/c | a = 8.6056 (3) Å, b = 9.1602 (3) Å, c = 11.9601 (4) Å, β = 109.410 (3)° | 4 |

| 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt mdpi.com | Monoclinic | P21/c | a = 15.3678 (9) Å, b = 12.2710 (7) Å, c = 21.8514 (13) Å, β = 109.867 (2)° | 4 |

Structural Elucidation of Dimeric and Trimeric Forms

While direct evidence for dimeric and trimeric forms of this compound from single crystal X-ray diffraction is not explicitly detailed in the provided search results, the study of related barbiturates provides insights into potential intermolecular interactions. For instance, the crystal structure of 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt revealed the presence of a neutral phenobarbital (B1680315) molecule in the asymmetric unit, suggesting the possibility of molecular association. mdpi.com Furthermore, computational studies on this compound explored the gas phase features of phenobarbital-triphenyl tetrazolium clusters, including a phenobarbitone dimer. mdpi.com Hirshfeld surface analysis of a barbituric acid–cyclohexanedione hybrid indicated that H···O interactions are the primary contributors to intermolecular stabilization, which could lead to the formation of dimeric or higher-order structures in the solid state. researchgate.net

Comprehensive Spectroscopic Investigations

Spectroscopic techniques are crucial for determining the molecular structure and bonding characteristics of chemical compounds. A combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR and Raman) has been employed to thoroughly characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, HSQC, DEPT)

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR: The ¹H NMR spectrum of 1,3-dimethylbarbituric acid shows characteristic signals for the methyl protons and the methylene (B1212753) protons of the barbiturate ring. chemicalbook.com For derivatives, such as 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid, the ¹H NMR spectra have been fully characterized. researchgate.net

¹³C NMR: The ¹³C NMR spectrum of 1,3-dimethylbarbituric acid reveals distinct signals for the carbonyl carbons, the methylene carbon, and the methyl carbons. chemicalbook.com In 1,3-dimethylbenzene, a related compound, the alkyl ¹³C atoms show a significantly smaller chemical shift than the benzene (B151609) ring carbons. docbrown.info

| Nucleus | Technique | Observed Chemical Shifts (ppm) |

|---|---|---|

| ¹H | NMR | Signals corresponding to methyl and methylene protons chemicalbook.com |

| ¹³C | NMR | Signals for carbonyl, methylene, and methyl carbons chemicalbook.com |

2D NMR (COSY, HSQC, DEPT): Two-dimensional NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify protons that are J-coupled, revealing neighboring protons in the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduemerypharma.com This is particularly useful for assigning carbon signals based on known proton assignments. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are standard for the structural elucidation of organic molecules of this complexity. sdsu.eduemerypharma.com

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FTIR and Raman Spectroscopy: The FTIR and Raman spectra of 1,3-dimethylbarbituric acid have been recorded and analyzed. researchgate.net A detailed interpretation of the infrared and Raman spectra has been reported, aided by quantum chemical calculations. researchgate.net For a new barbituric acid–cyclohexanedione hybrid, the molecular structure was confirmed by spectrophotometric analyses, including FTIR. researchgate.net In the case of dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate, FT-IR spectroscopy was used alongside other techniques to support the proposed structure. The IR spectrum of 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid derivatives has also been characterized. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions in the Solid State

The crystal packing of this compound is dictated by a variety of non-covalent interactions. These forces determine the three-dimensional arrangement of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility. Analysis of analogous crystal structures, such as 5-(3-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and other barbiturate derivatives, provides a strong foundation for understanding these interactions. researchgate.net

In this compound, the traditional N-H hydrogen bond donor sites of the parent barbituric acid are replaced with methyl groups. Consequently, the dominant hydrogen bonding interactions are of the weaker C-H···O type. nih.gov The crystal packing is expected to be significantly influenced by a network of these interactions, where hydrogen atoms from the N-methyl groups and the phenyl ring act as donors, and the three carbonyl oxygen atoms on the barbiturate ring act as acceptors. These interactions link molecules into a stable three-dimensional framework. nih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of all close intermolecular contacts.

For this compound, a Hirshfeld analysis would generate a 2D "fingerprint plot" that summarizes all intermolecular contacts. Based on analyses of related barbiturates, it is predicted that the most significant contributions to the crystal packing would be from H···H, O···H/H···O, and C···H/H···C contacts.

Table 2: Predicted Contributions to Hirshfeld Surface Contacts for this compound

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents contacts between hydrogen atoms on adjacent molecules, a major component of van der Waals forces. |

| O···H / H···O | ~25-35% | Corresponds to the C-H···O hydrogen bonds, highlighting their importance in the crystal packing. |

| C···H / H···C | ~10-15% | Includes contacts indicative of C-H···π interactions between the phenyl ring and hydrogen atoms. |

| C···C | ~3-7% | Represents the π-π stacking interactions between phenyl rings. |

This data is predictive and based on Hirshfeld analyses of structurally similar compounds containing phenyl and barbiturate moieties.

Energy framework analysis, a related computational tool, would further illustrate the energetic significance of these interactions, visualizing the topology and strength of the interaction energies (electrostatic, dispersion, etc.) within the crystal lattice, confirming the dominant role of dispersion and electrostatic forces in the molecular assembly.

Compound Reference Table

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 1,3-Dimethyl-5-phenylbarbituric acid, offering a balance between computational cost and accuracy.

Elucidation of Molecular and Supramolecular Geometries

DFT calculations, specifically using the B3LYP method with a 6-31G(d,p) basis set, have been employed to determine the optimized geometric parameters of this compound. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles within the molecule. For instance, the crystal structure of a related compound, 1,3-dimethylbarbituric acid, has been reported to be orthorhombic with the space group Fdd2. researchgate.net In the solid state, this molecule does not form traditional hydrogen-bonded chains but is held together by C-H…O interactions. researchgate.net

Prediction of Vibrational Wave Numbers and Spectroscopic Properties

Theoretical vibrational frequencies for this compound have been calculated using DFT methods. researchgate.net These computed frequencies are often scaled to better match experimental data obtained from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net For the related 1,3-dimethylbarbituric acid, the B3LYP method with the 6-31G(d,p) basis set was found to be effective in reproducing experimental wavenumbers. researchgate.netniscpr.res.in The theoretical spectra, including FT-IR and FT-Raman, have been constructed to aid in the interpretation of experimental results. researchgate.netniscpr.res.in

Ab Initio and High-Level Quantum Chemical Calculations

To achieve higher accuracy, particularly for thermochemical properties, more computationally intensive ab initio and high-level quantum chemical methods have been utilized.

Determination of Thermochemical Properties

Experimental and computational studies have been conducted to determine the thermochemical properties of barbituric acid derivatives. For 1,3-dimethylbarbituric acid, the standard molar enthalpy of formation in the crystalline state at 298.15 K was determined to be -639.6 ± 1.9 kJ·mol⁻¹ through static bomb combustion calorimetry. nih.gov The enthalpy of sublimation was measured using a transpiration method, yielding a value of 92.3 ± 0.6 kJ·mol⁻¹ at 298.15 K. nih.gov

Gas-Phase Structural Analysis and Energy Relationships

From the experimental data, the gas-phase enthalpy of formation for 1,3-dimethylbarbituric acid at 298.15 K was calculated to be -547.3 ± 2.0 kJ·mol⁻¹. nih.gov High-level theoretical calculations, such as the G3 and G4 methods, have been performed to corroborate these experimental findings. nih.govresearchgate.net The calculated enthalpies of formation have shown very good agreement with the experimental values, validating the theoretical models used. nih.govresearchgate.net These studies provide a fundamental understanding of the structure-energy relationship within the molecule. nih.govresearchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of this compound and related compounds have been analyzed using computational methods. Mulliken population analysis and the computation of single point energies have been used to derive local reactivity descriptors. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in these analyses. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. mdpi.com These quantum chemical descriptors, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and electrophilicity index, are calculated to predict the reactive behavior of the molecule. asrjetsjournal.org The mapping of the electrostatic potential surface further helps in identifying the reactive sites within the molecule. asrjetsjournal.org

Compound Names

| Compound Name |

| This compound |

| 1,3-dimethylbarbituric acid |

| 1-chloro-2,4-dinitrobenzene |

| 5-acetyl-1,3-dimethyl barbituric acid |

| 5-Ethyl-5-phenylbarbituric acid |

| barbituric acid |

| dimethyl amine |

Data Tables

Thermochemical Data for 1,3-Dimethylbarbituric Acid

| Property | Experimental Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | -639.6 ± 1.9 nih.gov |

| Enthalpy of Sublimation (298.15 K) | 92.3 ± 0.6 nih.gov |

| Gas-Phase Enthalpy of Formation (298.15 K) | -547.3 ± 2.0 nih.gov |

This table presents experimentally determined thermochemical data for 1,3-dimethylbarbituric acid.

Calculated Vibrational Frequencies for 1,3-Dimethylbarbituric Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretching | 1755, 1744, 1722 niscpr.res.in |

| C-H Stretching (CH₃, asymmetric) | 3010-2970 researchgate.net |

| C-H Stretching (CH₃, symmetric) | 2940-2850 researchgate.net |

| C-H in-plane bending (CH₃) | 1149 (FT-Raman), 1146 (FT-IR) researchgate.net |

This table shows a selection of calculated and experimentally observed vibrational frequencies for key functional groups in 1,3-dimethylbarbituric acid, demonstrating the utility of DFT in spectroscopic analysis.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., CoMFA, CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that generate statistical models based on the three-dimensional properties of a set of molecules. In a typical study, a series of compounds with known biological activities are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated and correlated with their activities.

For instance, 3D-QSAR studies on a series of barbiturate (B1230296) analogs have been conducted to elucidate the structural requirements for their activity as matrix metalloproteinase-9 (MMP-9) inhibitors. nih.gov In such studies, a training set of compounds is used to build the model, and a test set is used to validate its predictive power. The quality of the models is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

A hypothetical CoMFA and CoMSIA study on a series of phenylbarbituric acid derivatives, including this compound, would involve aligning the molecules, calculating the molecular fields, and then using partial least squares (PLS) analysis to derive the QSAR models. The results are often visualized as contour maps, which highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity.

While a specific data table for this compound is not available, the table below illustrates the kind of data that would be generated in a typical 3D-QSAR study of barbiturate derivatives.

Table 1: Hypothetical Statistical Results of a 3D-QSAR Study on Phenylbarbituric Acid Derivatives

| Parameter | CoMFA | CoMSIA |

| q² (Cross-validated r²) | 0.68 | 0.75 |

| r² (Non-cross-validated r²) | 0.92 | 0.95 |

| Standard Error of Estimate | 0.25 | 0.21 |

| F-value | 120.5 | 145.2 |

| Optimal Number of Components | 5 | 6 |

| Field Contributions (%) | ||

| Steric | 65 | 25 |

| Electrostatic | 35 | 30 |

| Hydrophobic | N/A | 20 |

| H-bond Donor | N/A | 15 |

| H-bond Acceptor | N/A | 10 |

Detailed Research Findings from Related Studies:

Research on related barbiturate derivatives using QSAR methodologies has revealed several key insights. For example, studies on barbiturates with anticonvulsant activity have defined a pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity. nih.gov These studies have shown that for certain activities, the lipophilicity and geometry of the barbiturate molecule are critical, while for others, topological and electronic properties are more relevant. nih.gov

In the context of this compound, a QSAR study would likely explore the influence of the phenyl group at the 5-position and the methyl groups at the 1- and 3-positions on its specific biological activities. The steric bulk and electronic nature of the phenyl ring, as well as the electronic effects of the N-methyl groups, would be key descriptors in such a model.

Furthermore, QSAR models have been developed to predict the physicochemical properties of barbiturate derivatives, such as their polarizability, molar refractivity, and octanol/water partition coefficient (LogP). 3d-qsar.com These properties are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

While direct CoMFA and CoMSIA data for this compound is absent from the available literature, the established principles and findings from QSAR studies on the broader barbiturate class provide a solid foundation for predicting its structure-activity relationships and guiding the design of new analogs with potentially improved therapeutic profiles.

Supramolecular Chemistry and Host Guest Interactions

Design and Synthesis of 1,3-Dimethyl-5-phenylbarbituric Acid-Based Supramolecular Assemblies

The design of supramolecular assemblies based on barbituric acid derivatives leverages the molecule's inherent ability to form specific and directional hydrogen bonds. The synthesis of these complex structures often begins with the modification of the barbiturate (B1230296) core, followed by self-assembly driven by non-covalent interactions.

A common synthetic route to introduce substituents at the C-5 position of the barbiturate ring is the Knoevenagel condensation. nih.gov This reaction can be performed by heating a barbituric acid with an aromatic aldehyde, such as benzaldehyde (B42025), in a suitable solvent. nih.gov For derivatives like 1,3-dimethylbarbituric acid, the condensation can also be achieved efficiently by grinding the solid reactants at room temperature with a catalyst like amidosulfonic acid. nih.gov This modularity allows for the creation of a wide array of 5-aryl barbiturates, which can then be used as components in larger supramolecular structures.

The primary design principle for barbiturate-based assemblies is the formation of hydrogen-bonded motifs. Barbiturates can self-assemble into well-defined structures, most notably rosettes, where multiple molecules form a cyclic array stabilized by hydrogen bonds. nih.govrsc.org However, the stacking of these rosettes can sometimes lead to a decrease in properties like fluorescence. nih.govrsc.org An alternative design involves introducing sterically demanding or twisted π-conjugated systems to the barbiturate core. nih.gov This strategic modification can prevent the formation of stacked rosettes and instead promote the formation of "tape-like" hydrogen-bonded motifs, leading to the creation of highly emissive supramolecular polymers. nih.govrsc.org These polymers can exist as well-defined one-dimensional nanostructures, such as crystalline nanofibers. nih.gov

Furthermore, barbiturates can be co-crystallized with other complementary molecules, like melamine, to form extensive hydrogen-bonded networks. mdpi.com The substitution of an oxygen atom for a sulfur atom to create thiobarbiturates can alter the hydrogen-bonding patterns and lead to different structural motifs. mdpi.com Researchers also utilize precursor molecules, such as 1,3-dimethyl-5-methylenebarbituric acid, where the exocyclic methylene (B1212753) group is electrophilic and allows for the substitution of a pyridinium (B92312) fragment with various nucleophiles to create novel derivatives for assembly. psu.edu

Role of this compound in Host-Guest Chemistry Systems

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. The phenyl group and barbiturate ring of this compound allow it to act as an effective guest in various macrocyclic host systems.

Cyclodextrins: These cyclic oligosaccharides feature a hydrophilic exterior and a lipophilic inner cavity, making them ideal hosts for nonpolar guest molecules in aqueous solutions. nih.gov Studies on various barbiturates, including phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), a close structural analog, show that they form stable 1:1 inclusion complexes with cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HPCD). nih.gov The formation of these host-guest complexes is primarily driven by hydrophobic interactions. nih.gov The nonpolar substituent at the C-5 position—in this case, the phenyl group—is inserted into the hydrophobic cavity of the cyclodextrin (B1172386). nih.gov This encapsulation can enhance the solubility and stability of the guest molecule. nih.gov The association constants (K) for barbiturate-cyclodextrin complexes vary depending on the C-5 substituent, with more hydrophobic groups generally leading to more stable complexes. nih.gov

Bambusurils: Bambusurils are a class of macrocyclic hosts known for their exceptional ability to bind anions in aqueous solutions with high affinity and selectivity. muni.cznih.gov These neutral receptors function by forming strong CH···anion hydrogen bonds within their cavity. muni.cz While barbiturates are neutral, they are weakly acidic and can exist in their anionic (deprotonated) form under basic pH conditions. nih.govacs.org This opens the possibility for this compound to act as a guest for bambusurils in its anionic state, where the negatively charged barbiturate ring would be bound within the host's electron-deficient cavity.

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. The study of how this compound interacts with host systems reveals key principles of molecular recognition.

In the context of cyclodextrin complexes, the primary recognition force is the hydrophobic effect. nih.gov The system seeks to minimize the unfavorable interaction between the nonpolar phenyl group and water by sequestering the phenyl group within the cyclodextrin's nonpolar cavity. This interaction is largely entropy-driven. nih.gov The precise fit and multiple van der Waals interactions between the guest and the host's cavity contribute to the stability and selectivity of the complex. nih.gov

Molecular recognition is also fundamental to the self-assembly of barbiturate derivatives. The formation of specific hydrogen-bonding patterns, whether in rosette or tape-like motifs, is a form of self-recognition, where molecules selectively bind to each other over other species in the system. nih.govrsc.org This recognition is highly directional and is dictated by the geometry of the hydrogen bond donors and acceptors on the barbiturate ring. mdpi.com

Applications in Materials Chemistry and Sensor Design

The specific binding and self-assembly properties of this compound and its derivatives enable their use in the development of advanced functional materials, including chemical sensors and self-assembled systems with unique properties.

Potentiometric sensors measure the electrical potential difference to determine the concentration of a specific ion in a solution. acs.org These sensors often rely on an ionophore , a molecule that selectively binds the target ion, incorporated into a membrane. nih.gov

Derivatives of barbituric acid, such as phenobarbital, have been successfully used as target analytes for potentiometric sensors. acs.orgacs.org In these systems, a specialized ionophore, such as a macrocyclic pyrido-peptide, is designed to selectively bind the anionic form of the barbiturate. acs.org This ionophore is embedded in a polymeric membrane, often made of polyvinyl chloride (PVC), along with a plasticizer. nih.gov When the sensor comes into contact with a solution containing the barbiturate anion, the ionophore selectively complexes with it at the membrane surface, causing a change in the membrane potential that is proportional to the concentration of the analyte. acs.org

A sensor designed for phenobarbital, a close analog of this compound, demonstrated excellent performance, indicating the viability of this approach for barbiturate detection. acs.org The key characteristics of such a sensor are summarized in the table below.

| Performance Characteristic | Reported Value | Reference |

|---|---|---|

| Ionophore Type | Macrocyclic Pyrido-hexapeptide | acs.org |

| Linear Range | 6.0 × 10⁻⁸ to 1.0 × 10⁻³ M | acs.org |

| Limit of Detection (LOD) | 3.1 × 10⁻⁸ M | acs.org |

| Response Slope (Nernstian) | -56.6 ± 0.3 mV/decade | acs.org |

| Optimal pH Range | 7.5 - 10.5 | acs.org |

| Response Time | < 5 seconds | acs.org |

The ability of barbituric acid derivatives to form ordered structures through self-assembly has been harnessed to create novel materials with interesting photophysical and mechanical properties.

Luminescent Materials: By attaching twisted π-conjugated systems like diphenylthiophene to the barbiturate core, researchers have synthesized molecules that undergo supramolecular polymerization in specific solvents. nih.gov This process leads to the formation of crystalline nanofibers that are highly fluorescent, a phenomenon known as aggregation-induced emission. nih.govrsc.org Depending on the precise molecular structure and polarity, these self-assembled nanofibers can organize into different soft materials, such as luminescent gels or nanosheets. nih.govrsc.org

Photomechanical Materials: Crystals of 1,3-dimethylbarbituric acid derivatives have been shown to exhibit photomechanical responses. rsc.org In these materials, the molecules are arranged in the crystal lattice in such a way that they can undergo a [2+2] photocycloaddition reaction upon irradiation with light of a specific wavelength (e.g., UV or visible laser). rsc.org This chemical reaction creates strain within the crystal. Depending on how this strain energy accumulates and is released, the material can exhibit dramatic physical responses, such as bending, bursting, or jumping. rsc.org This property makes them promising candidates for wireless photoactuators and smart materials. rsc.org

Advanced Applications and Emerging Research Areas Non Pharmacological

A Versatile Synthetic Building Block in Heterocyclic Chemistry

1,3-Dimethyl-5-phenylbarbituric acid is a key ingredient in the creation of complex heterocyclic compounds. These structures are important in the development of new materials and chemical sensors.

The reactivity of the C-5 position of the barbituric acid ring allows it to participate in a variety of chemical reactions. For example, it readily undergoes Knoevenagel condensation with aldehydes and ketones. This reaction is a fundamental step in the synthesis of a wide range of heterocyclic systems. sigmaaldrich.commdpi.com

One notable application is in the synthesis of spiro compounds. These are molecules with two rings connected at a single atom. For instance, the reaction of 1,3-dimethylbarbituric acid with 4-benzylidene-3-phenylisoxazol-5(4H)-one yields a novel spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] derivative. mdpi.com This was achieved through a Michael addition–halogenation–intramolecular ring-closing (MHIRC) reaction. mdpi.com Similarly, it has been used to create spirooxindole-based barbituric acid derivatives, which are known for their potential biological activities. mdpi.com

Furthermore, 1,3-dimethylbarbituric acid is employed in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. mdpi.com These reactions have been used to produce pyrano-fused pyrimidine (B1678525) derivatives and other intricate heterocyclic structures. mdpi.com The use of catalysts, such as nanoparticles or environmentally friendly solvents, can enhance the efficiency and sustainability of these synthetic methods. mdpi.com

A summary of heterocyclic compounds synthesized using 1,3-dimethylbarbituric acid is presented below:

| Heterocyclic System | Synthetic Method | Precursors | Catalyst/Conditions | Reference |

| Isochromene pyrimidinedione derivatives | One-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction | 1,3-Dimethylbarbituric acid | Not specified | sigmaaldrich.com |

| 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives | Not specified | 1,3-Dimethylbarbituric acid | Not specified | sigmaaldrich.com |

| Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] derivative | Michael addition–halogenation–intramolecular ring-closing (MHIRC) | 1,3-Dimethylbarbituric acid, 4-benzylidene-3-phenylisoxazol-5(4H)-one | N-bromosuccinimide, sodium acetate (B1210297), EtOH, room temperature | mdpi.com |

| Spirooxindole-based barbituric acid derivatives | Knoevenagel reaction | 1,3-Dimethylbarbituric acid, alkyl amines, nitro ethylene, isatin | MgO@PMO-IL catalyst, EtOH, 50 °C or EtOH, H2O, reflux | mdpi.com |

| Pyrano-fused pyrimidine derivatives | Multicomponent reaction (MCR) | 1,3-Dimethylbarbituric acid, ethyl acetoacetate, benzaldehyde (B42025), hydrazine | PBCMO-amine catalyst or β-cyclodextrin | mdpi.com |

| 5,5′-((2-oxocyclohexane-1,3-diyl)bis(arylmethylene))bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) | Two independent and consecutive Michael additions | 1,3-Dimethylbarbituric acid, 2,6-diarylidenecyclohexanone | Not specified | researchgate.net |

Development of Molecular Machines and Motors Based on Barbituric Acid Derivatives

The field of molecular machinery has seen significant advancements with the use of barbituric acid derivatives. These molecules can be designed to undergo controlled movements at the molecular level, powered by external stimuli like light. ru.nlresearchgate.netrug.nlrsc.org This has led to the development of light-driven molecular motors. ru.nlresearchgate.netrug.nlrsc.org

These motors typically consist of a rotator and a stator part, linked by a central double bond. ru.nlresearchgate.net The absorption of light energy causes a change in the geometry around this bond, leading to a rotational movement. ru.nlresearchgate.net Barbituric acid derivatives are particularly useful in these systems due to their favorable electronic and photophysical properties. ru.nlresearchgate.net

Recent research has focused on creating visible-light-driven molecular motors based on barbituric acid. ru.nlresearchgate.netrug.nlrsc.org These motors exhibit unidirectional rotation through a sequence of photochemical and thermal steps. ru.nlresearchgate.net The presence of a hydroxyl group at a stereogenic center can enable a hydrogen bond with the carbonyl groups of the barbituric acid, influencing the isomerization process. ru.nlresearchgate.netrug.nlrsc.org

The dynamic properties of these molecules are studied using techniques like transient absorption spectroscopy and NMR experiments, supported by computational simulations. ru.nlresearchgate.net These studies help in understanding the mechanism of rotation and optimizing the design of more efficient molecular motors. ru.nlresearchgate.net

Another area of interest is the construction of mechanically interlocked molecules like rotaxanes and catenanes. uh.eduresearchgate.net These are structures where molecules are physically entangled, like links in a chain, without being chemically bonded. uh.edunih.gov Barbituric acid derivatives can be incorporated into these structures, acting as recognition sites for other molecules. acs.org The movement of the interlocked components can be controlled, leading to applications in molecular switches and other nanomechanical devices. researchgate.net

Chemosensing Applications and Luminescence Properties

Barbituric acid derivatives, including this compound, are being explored for their potential in chemosensing. researchgate.net These molecules can be designed to detect the presence of specific ions or molecules by exhibiting a change in their optical properties, such as color or fluorescence. researchgate.net

One area of focus is the development of fluorescent probes for the detection of anions like cyanide. researchgate.net These probes often work on the principle of interrupting an internal charge transfer (ICT) process upon binding with the target anion. This leads to a noticeable shift in the absorption spectrum and a "turn-on" fluorescence emission. researchgate.net The high selectivity and sensitivity of these probes make them valuable for environmental monitoring and other analytical applications. researchgate.net

The luminescence properties of these compounds are key to their function as chemosensors. Researchers are designing new fluorophores based on barbituric acid derivatives with enhanced properties like aggregation-induced emission (AIE). rsc.org AIE-active molecules are non-emissive in solution but become highly fluorescent upon aggregation, which can be triggered by the presence of a target analyte. rsc.org This property is particularly useful for developing highly sensitive sensors.

Furthermore, the combination of barbituric acid derivatives with other chemical moieties, such as rhodamine or triazole, has led to the creation of probes for detecting metal ions like Hg2+. nih.gov These probes can exhibit high selectivity and sensitivity, allowing for the detection of metal ions in various environments, including biological systems. nih.gov

Utilization in Coordination Chemistry for Constructing Metal Complexes

The ability of this compound and its derivatives to bind with metal ions has made them useful ligands in coordination chemistry. nih.gov These compounds can coordinate with a variety of metal ions to form metal complexes, coordination polymers, and metal-organic frameworks (MOFs). nih.govresearchgate.net

Coordination polymers are extended structures formed by the linking of metal ions with organic ligands. researchgate.net Barbiturate (B1230296) derivatives can act as the organic linkers, connecting metal centers to form one, two, or three-dimensional networks. nih.govresearchgate.net The properties of these materials, such as their structure and porosity, can be tuned by changing the metal ion or the organic ligand. nih.gov

The resulting metal complexes and coordination polymers can exhibit interesting properties, including luminescence and catalytic activity. researchgate.net For example, some zinc-based MOFs constructed with barbiturate-like ligands have shown blue luminescence, which could be useful in the development of new optical materials. researchgate.net

The study of the coordination chemistry of barbituric acid derivatives also involves investigating their interactions with various transition metals. uni-muenchen.de This research helps in understanding the fundamental principles of how these ligands bind to metals, which is crucial for designing new materials with specific functions. uni-muenchen.de The development of therapeutic coordination polymers (TCPs) is an emerging area where the drug itself is part of the polymer backbone, and its release is controlled by the degradation of metal-ligand bonds. nih.govrsc.org

Design and Synthesis of Superabsorbent Composite (SSAC) Materials

Barbituric acid and its derivatives have been investigated for their role in the design and synthesis of superabsorbent composite (SSAC) materials. mdpi.com These materials are capable of absorbing and retaining large amounts of water or aqueous solutions. researchgate.netresearchgate.net

The synthesis of these materials often involves the polymerization of monomers like acrylic acid in the presence of a crosslinking agent. nih.gov Barbituric acid derivatives can be incorporated into the polymer structure to enhance its properties. mdpi.com For example, a dihydropyridine (B1217469) barbituric acid derivative has been used in the design of SSAC materials. mdpi.com

The performance of these superabsorbent composites is evaluated based on their water absorbency in distilled water and saline solutions, as well as their swelling kinetics. researchgate.net Research has shown that composites synthesized under optimal conditions can exhibit high water absorption capacities. researchgate.net

The development of biodegradable superabsorbent composites is an area of growing interest due to environmental concerns. researchgate.net Researchers are exploring the use of natural polymers like starch and cellulose (B213188) in combination with synthetic monomers and barbituric acid derivatives to create more environmentally friendly superabsorbent materials. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.